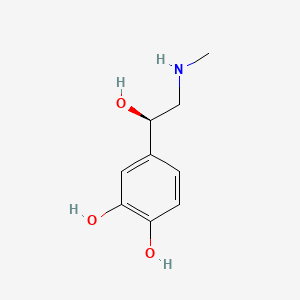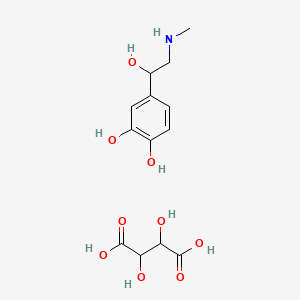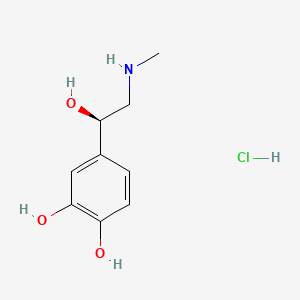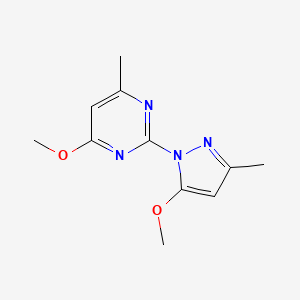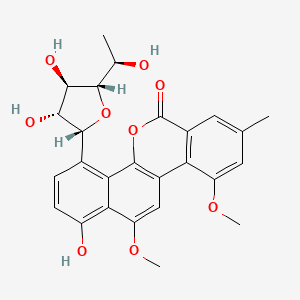![molecular formula C19H15ClN4O2 B1671570 2-(2-clorofenil)-4-metil-5-(piridin-2-ilmetil)-1H-pirazolo[4,3-c]piridina-3,6(2H,5H)-diona CAS No. 955272-06-7](/img/structure/B1671570.png)
2-(2-clorofenil)-4-metil-5-(piridin-2-ilmetil)-1H-pirazolo[4,3-c]piridina-3,6(2H,5H)-diona
Descripción general
Descripción
GKT136901 es un compuesto basado en pirazolopiridinodiona conocido por su potente e irreversible inhibición de las enzimas NADPH oxidasa, específicamente NOX1 y NOX4 . Este compuesto es biodisponible por vía oral y no tóxico, lo que lo convierte en un candidato prometedor para diversas aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
GKT136901 tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
GKT136901 ejerce sus efectos inhibiendo la actividad de las enzimas NADPH oxidasa NOX1 y NOX4 . Estas enzimas son responsables de la producción de especies reactivas de oxígeno, que desempeñan un papel en diversas condiciones patológicas. Al inhibir estas enzimas, GKT136901 reduce la producción de especies reactivas de oxígeno, lo que mitiga el estrés oxidativo y el daño asociado . El compuesto también actúa como un eliminador selectivo de peroxinitrito, reduciendo aún más el daño oxidativo .
Métodos De Preparación
La síntesis de GKT136901 implica la formación de una estructura central de pirazolopiridinodiona. La ruta sintética generalmente incluye los siguientes pasos:
Formación del anillo de pirazol: Esto implica la reacción de un derivado de hidrazina con un éster β-ceto.
Ciclación: El intermedio de pirazol se somete a ciclación con un aldehído adecuado para formar el núcleo de pirazolopiridinodiona.
Funcionalización: La estructura central se funcionaliza luego con diversos sustituyentes para lograr el compuesto final.
Los métodos de producción industrial para GKT136901 no están ampliamente documentados, pero el proceso probablemente implicaría la optimización de los pasos sintéticos anteriores para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
GKT136901 experimenta varios tipos de reacciones químicas:
Reducción: El compuesto en sí se degrada cuando se expone al peroxinitrito, lo que indica una reacción de reducción.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen peroxinitrito para la oxidación y varios nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen proteínas nitradas y derivados modificados de pirazolopiridinodiona .
Comparación Con Compuestos Similares
GKT136901 es único en su doble inhibición de NOX1 y NOX4, así como en su eliminación selectiva de peroxinitrito . Los compuestos similares incluyen:
GKT137831: Otro inhibidor de NOX1/4 con propiedades similares pero perfiles farmacocinéticos diferentes.
VAS3947: Un inhibidor de NOX con un rango más amplio de actividad, que afecta a múltiples isoformas de NOX.
ML171: Un inhibidor selectivo de NOX1 con diferente selectividad y potencia en comparación con GKT136901.
GKT136901 destaca por su alta selectividad para NOX1 y NOX4, así como por su propiedad adicional de eliminación de peroxinitrito, lo que mejora su potencial terapéutico .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-10,22H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKYHHFCPXKFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588686 | |
| Record name | 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955272-06-7 | |
| Record name | GKT-136901 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955272067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GKT-136901 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3KL5M2VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
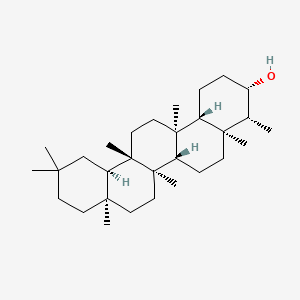
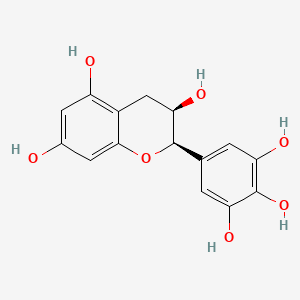
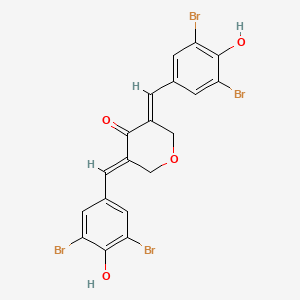


![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)

